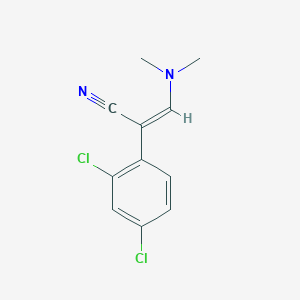

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile is a chemical compound that is part of a broader class of acrylonitriles, which are organic compounds containing a cyano group attached to an alkene. The compound is characterized by the presence of a 2,4-dichlorophenyl group and a dimethylamino group attached to the acrylonitrile moiety. Acrylonitriles are known for their utility in various chemical reactions and have been studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related acrylonitrile derivatives has been explored in several studies. For instance, a Knoevenagel condensation reaction was used to synthesize Z/E isomers of a similar compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, which is structurally related to the compound of interest . This method typically involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. Although the specific synthesis of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of acrylonitrile derivatives can be complex, with the possibility of isomerism, as seen in the study of the Z/E isomers of a tribromophenyl acrylonitrile derivative . X-ray diffraction and density functional theory (DFT) calculations were used to investigate the crystal structures and geometries of these isomers, revealing differences in intermolecular interactions and crystal packing densities. Such analyses are crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

Acrylonitrile derivatives undergo various chemical reactions, leading to the formation of different products depending on the reactants and conditions. For example, 2-acylamino-3,3-dichloroacrylonitriles reacted with amines to yield oxazole derivatives, and with bifunctional amines to produce imidazolidine and thiazolidine derivatives . Another study showed the transformation of 2-acylamino-3,3-dichloroacrylonitriles into benzothiazolyl oxazole derivatives upon reaction with 2-aminothiophenol . These reactions highlight the versatility of acrylonitrile derivatives in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives can be inferred from spectroscopic data and computational studies. Infrared spectra and ab initio force field calculations have been used to study the structure of cyano and methoxycarbonyl derivatives of bis(dimethylamino)acrylonitrile . These studies provide insights into the polarization of the C≡C bond and the dual molecular and zwitterionic character of these compounds. Additionally, the crystallographic analysis of isomers indicates the influence of intermolecular interactions on the stability and density of the crystal structures .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

The compound has been studied in various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions, as demonstrated in the reaction with acrylonitrile to produce methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate (Bourhis & Vercauteren, 1994). Moreover, its structure and infrared spectral properties have been analyzed in detail, shedding light on the polarization of the C=C bond in the molecule and its dual molecular and zwitterionic character (Binev & Binev, 1997).

Pharmacological Research

The compound has shown potential in pharmacological research. For instance, a derivative of this compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified as a nonpeptidic agonist of the urotensin-II receptor, useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

Crystallography and Material Science

This chemical has also been explored in material science, particularly in crystallography. The Z and E isomers of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were investigated using X-ray diffraction and DFT calculations, revealing insights into the stability and molecular interactions of these isomers (Tammisetti et al., 2018).

Chemical Complexes and Interactions

The compound's interactions in forming chemical complexes have been studied. For example, its reaction with hydridobis (dimethyl- or diphenylglyoximato)-pyridinecobalt to form 1-cyanoethyl complexes has been documented, offering insights into the structure and behavior of these complexes (Misono et al., 1967).

Fluorescence and Photochemical Behavior

The effects of dimethylamino substitution on the fluorescence properties of (dimethylamino)arylacrylonitrile derivatives have been examined, highlighting the influence of molecular packing on their photochemical behavior (Percino et al., 2013).

Eigenschaften

IUPAC Name |

(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2/c1-15(2)7-8(6-14)10-4-3-9(12)5-11(10)13/h3-5,7H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBMTYBKXIUHHH-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353304 |

Source

|

| Record name | 7F-017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile | |

CAS RN |

339009-45-9 |

Source

|

| Record name | 7F-017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)